molecular formula C13H13ClN4O B2595757 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde CAS No. 142979-46-2

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde

Cat. No.: B2595757
CAS No.: 142979-46-2
M. Wt: 276.72
InChI Key: HGFDFNJDAKPAFL-UHFFFAOYSA-N
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Description

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by its multifunctional substituents:

  • Position 2: Amino group (-NH₂).
  • Position 4: Benzyl(methyl)amino group (-N(CH₃)Bn).
  • Position 5: Carbaldehyde (-CHO).
  • Position 6: Chlorine atom (-Cl).

Properties

IUPAC Name

2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-18(7-9-5-3-2-4-6-9)12-10(8-19)11(14)16-13(15)17-12/h2-6,8H,7H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFDFNJDAKPAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324953
Record name 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

142979-46-2
Record name 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is usually achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Amino Group Substitution: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines.

    Benzyl(methyl)amino Group Addition: This step involves the alkylation of the amino group with benzyl chloride and methyl iodide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 6-chloro group undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) with amines under mild alkaline conditions. For example:

  • Reaction with primary/secondary amines (e.g., morpholine, piperazine) at 60–80°C in ethanol yields 6-amino derivatives .

  • Solvolysis side reactions may occur under strongly alkaline conditions (e.g., NaOH), leading to hydroxylation at C-6 .

Key Data

Reaction ConditionsProduct(s) FormedYield (%)Source
Ethanol, 70°C, 12h (with morpholine)6-Morpholino derivative85
NaOH (20%), reflux6-Hydroxy-pyrimidine analog62

Aldol Condensation via the Aldehyde Group

The aldehyde at C-5 participates in Claisen-Schmidt condensations with active methylene compounds (e.g., acetophenones):

  • Forms α,β-unsaturated ketones under basic catalysis (KOH/EtOH) .

  • Microwave-assisted methods enhance reaction efficiency (300W, 573K, 10min) .

Example Reaction
Pyrimidine-CHO+AcetophenoneKOH/EtOHPyrimidine-CH=CH-C(O)Ph\text{Pyrimidine-CHO} + \text{Acetophenone} \xrightarrow{\text{KOH/EtOH}} \text{Pyrimidine-CH=CH-C(O)Ph}

  • Yields up to 78% for arylidene derivatives .

Reductive Amination and Cyclization

The aldehyde group facilitates reductive amination with amines, forming imine intermediates that cyclize under acidic conditions:

  • With aniline derivatives, forms pyrimido[4,5-b]quinoline scaffolds .

  • Catalytic hydrogenation (Pd/C) reduces imines to secondary amines .

Notable Pathway

  • Condensation with 2-phenylethan-1-amine forms a Schiff base.

  • Cyclization via intramolecular nucleophilic attack yields tetrahydropyrimidine derivatives .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig):

  • Suzuki coupling with aryl boronic acids generates biarylpyrimidines .

  • Buchwald-Hartwig amination introduces aryl/heteroaryl groups at C-6 .

Optimized Conditions

Catalyst SystemSubstrateYield (%)Source
Pd(OAc)<sub>2</sub>/XPhos4-Bromophenylboronic acid72

Functionalization of the Benzyl(Methyl)Amino Group

The N-benzyl-N-methyl moiety undergoes:

  • Debenzylation : Hydrogenolysis (H<sub>2</sub>/Pd-C) cleaves the benzyl group to yield a primary amine .

  • Quaternization : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form ammonium salts.

Applications

  • Quaternized derivatives show enhanced solubility for pharmacological studies.

Acid-Catalyzed Transformations

In acidic media:

  • Aldehyde group reacts with adjacent amino groups to form heterocycles (e.g., pyrimidoquinolines) .

  • Tosylation (p-toluenesulfonic acid) generates stable intermediates for further functionalization .

Microwave-Assisted Synthesis

SubstrateAcid UsedProductYield (%)Source
1c (N-methyl-N-o-tolyl)PTSAPyrimido[4,5-b]quinolinium salt89

Interaction with Biological Targets

The compound acts as a pharmacophore in enzyme inhibition:

  • Binds to ATP-binding pockets via hydrogen bonding (aldehyde and amino groups) .

  • Modulates betaine/GABA transporter 1 (BGT1) activity with IC<sub>50</sub> values in µM range .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde, exhibit anticancer properties. For instance, studies have shown that certain substituted pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

Pyrimidine derivatives have been explored for their anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound has been linked to reduced expression of inflammatory mediators in vitro, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis techniques that enhance yield and reduce reaction times. These methods often involve the reaction of 2-amino-4,6-dichloropyrimidine derivatives with appropriate amines under controlled conditions .

Synthesis Method Advantages Disadvantages
Microwave-assisted synthesisIncreased yield; faster reactionsRequires specialized equipment
Conventional heatingSimpler setup; widely usedLonger reaction times; lower yields

Derivative Development

The modification of this compound to create derivatives with enhanced pharmacological profiles is an active area of research. For example, altering substituents on the benzyl group can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Case Study: Anticancer Activity

A study conducted on a series of pyrimidine derivatives demonstrated that specific modifications to the 2-amino group led to increased cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Inhibition of COX Enzymes

In another investigation focused on anti-inflammatory properties, several analogs of this compound were tested for their ability to inhibit COX-2 activity. Results showed that certain derivatives exhibited IC50 values comparable to celecoxib, a commonly used anti-inflammatory drug, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Position 4 Substituent Position 5 Substituent Position 6 Substituent Key Functional Groups
Target Compound -N(CH₃)Bn -CHO -Cl Amino, Aldehyde, Chloro
2-Amino-4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde -C₅H₈N (pyrrolidin-1-yl) -CHO -Cl Amino, Aldehyde, Chloro
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile -NHCH₂CH₂Ph -CN -C₆H₄Cl Amino, Nitrile, Chlorophenyl
5-Chloropyrimidine-4-carboxylic acid -COOH -H -Cl Carboxylic Acid, Chloro

Key Observations :

  • The carbaldehyde at position 5 distinguishes the target from analogs with nitriles (e.g., 5k in ) or carboxylic acids (e.g., ), enabling distinct reactivity in Schiff base formation or condensation reactions .

Spectral and Analytical Data

Table 2: Spectroscopic Comparison
Compound Name IR Peaks (cm⁻¹) $ ^1 \text{H-NMR} $ (δ ppm) Molecular Formula
Target Compound ~1700 (C=O stretch) Not reported in evidence C₁₃H₁₄ClN₅O
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile 2195 (C≡N), 1649 (C=N) 8.45–7.00 (Ar-H), 3.63 (NHCH₂), 2.90 (CH₂) C₁₉H₁₆ClN₅
Bis(4-methoxybenzyl)glutamate derivative N/A N/A C₃₆H₃₉N₈O₇

Key Observations :

  • The absence of a nitrile IR peak (~2195 cm⁻¹) in the target compound confirms its carbaldehyde functionality instead of a nitrile group .
  • The molecular formula of the target (C₁₃H₁₄ClN₅O) reflects its moderate molecular weight compared to larger analogs like the bis(4-methoxybenzyl) derivative (C₃₆H₃₉N₈O₇) in .

Biological Activity

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde is an organic compound with the molecular formula C13H13ClN4O and a molar mass of 276.72 g/mol. It belongs to the pyrimidine derivative class and features a complex structure that includes a benzyl(methyl)amino group and an aldehyde functional group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antiviral and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

C13H13ClN4O\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}

The presence of the benzyl(methyl)amino group enhances its lipophilicity, potentially affecting its bioactivity and pharmacokinetics.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related pyrimidine derivatives can inhibit HIV-1 replication. In vitro assays demonstrated that certain analogs with a benzyl group on the C5 position exhibited maximal cytoprotection against viral cytopathic effects without considerable cytotoxicity, suggesting a favorable therapeutic profile .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activities. Notably, several studies have reported that pyrimidine derivatives can induce apoptosis in various cancer cell lines. For example, tetranuclear copper complexes derived from similar structures have shown promising results against human pancreatic and gastric cancer cell lines through MTT assays, highlighting the potential of these compounds in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis of similar compounds reveals key SAR trends:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeTwo chlorine substituents on the pyrimidine ringEnhanced lipophilicity and potential for greater bioactivity
2-Amino-4-chloro-6-methylpyrimidineMethyl group at position 6Potentially different pharmacokinetics due to methyl substitution
Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylatePiperidine ring additionIncreased solubility and altered biological activity profile

The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs, emphasizing the importance of specific substitutions on the pyrimidine ring.

Case Studies and Research Findings

  • Antiviral Testing : In a study assessing various pyrimidine derivatives, those with the benzyl group demonstrated high efficacy against HIV-1, achieving IC50 values in the low nanomolar range while maintaining cell viability above 80% .
  • Cytotoxicity Assessment : Compounds structurally related to 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine were tested for cytotoxic effects across different cancer cell lines. The results indicated that modifications at the C5 position significantly influenced both cytotoxicity and antiviral activity .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound class, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic: What are the established synthetic routes for 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via multi-step functionalization of pyrimidine scaffolds. A common approach involves:

  • Chlorination : Reacting precursor pyrimidines (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) with phosphoryl chloride (POCl₃) to introduce chlorine at position 6 .
  • Acylation : Using acid chlorides (e.g., β-bromopropionic acid chlorohydride) to modify amino groups, followed by nucleophilic substitution with benzyl(methyl)amine .
  • Aldehyde Introduction : Oxidative or hydrolytic methods to install the carbaldehyde group at position 5.
    Yield Optimization :
  • Control temperature during chlorination (60–80°C) to minimize side products.
  • Use anhydrous conditions for acylation to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates promptly .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify benzyl(methyl)amino protons (δ 2.8–3.2 ppm for N–CH₃, δ 4.5–5.0 ppm for benzyl CH₂).
    • ¹³C NMR : Confirm the carbaldehyde carbon (δ 190–200 ppm) and pyrimidine ring carbons.
  • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹).
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the aldehyde group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbaldehyde to carboxylic acid.
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products (e.g., oxidized or dimerized forms) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 6-chloro group is highly electrophilic due to electron-withdrawing effects from the pyrimidine ring and adjacent substituents. Key mechanisms include:

  • SNAr (Nucleophilic Aromatic Substitution) : Amines (e.g., benzyl(methyl)amine) attack the C6 position, facilitated by resonance stabilization of the negative charge on the ring nitrogen.
  • Steric Effects : Bulky substituents at C4 (benzyl(methyl)amino) slow kinetics; optimize solvent polarity (e.g., DMF) to enhance nucleophilicity .

Advanced: How can computational modeling predict its reactivity with biomolecular targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) by aligning the carbaldehyde group with catalytic lysine residues.
  • MD Simulations : Assess binding stability in aqueous environments using AMBER or GROMACS force fields .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation times).
  • Proteomic Profiling : Use kinome-wide screening to identify off-target effects that may explain divergent results.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing benzyl with cyclohexyl) to isolate contributions to activity .

Safety: What protocols mitigate risks during handling and disposal?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing or reactions.
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.
  • Environmental Precautions : Avoid aqueous release due to potential aquatic toxicity; incinerate via EPA-approved methods .

Data Interpretation: How should researchers address variability in synthetic yields across studies?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature, catalyst loading).
  • Kinetic Profiling : Perform in-situ IR or Raman spectroscopy to identify rate-limiting steps.
  • Reproducibility : Document batch-specific impurities (e.g., residual solvents) that may inhibit crystallization .

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